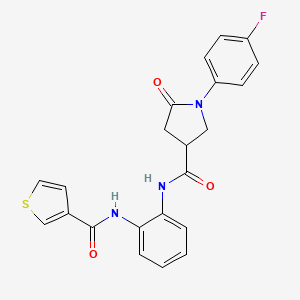

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-5-oxo-N-[2-(thiophene-3-carbonylamino)phenyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S/c23-16-5-7-17(8-6-16)26-12-15(11-20(26)27)22(29)25-19-4-2-1-3-18(19)24-21(28)14-9-10-30-13-14/h1-10,13,15H,11-12H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLBVFFLWASUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group, and finally the attachment of the thiophene-3-carboxamido group. Common reagents used in these reactions include fluorobenzene, thiophene-3-carboxylic acid, and various amines and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, research on related thiophene derivatives has shown their ability to inhibit angiogenesis and overcome chemoresistance in cancer cells by targeting vascular endothelial growth factor receptors (VEGFRs) . The dual inhibition of VEGFR1 and VEGFR2 by these compounds suggests a promising avenue for developing multi-drug resistance-reversal agents in cancer therapy.

Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory effects. Pyrrolidine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The incorporation of thiophene could enhance this activity, making it a candidate for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization with thiophene and fluorophenyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Study 1: In Vitro Cytotoxicity

A study assessed the cytotoxic effects of similar pyrrolidine derivatives on various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and improved selectivity against cancer cells compared to normal cells . The most promising derivatives showed IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Drug Resistance Reversal

Another investigation focused on the ability of thiophene-containing pyrrolidine compounds to reverse drug resistance in colorectal carcinoma cells. The combination treatment with doxorubicin demonstrated a marked increase in efficacy when used alongside these novel compounds, highlighting their potential as adjunct therapies in cancer treatment .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Core Pyrrolidinone Scaffold

All compounds share a 5-oxopyrrolidine-3-carboxamide core, which is a rigid, conformationally constrained scaffold. This structure may enhance binding specificity to biological targets compared to flexible analogs .

Aromatic Substituents

- Fluorophenyl Group : The 4-fluorophenyl substituent is conserved across analogs, likely contributing to enhanced lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius .

- Heterocyclic Variations: The thiophene-3-carboxamido group in the target compound introduces a sulfur-containing heterocycle, which may improve solubility compared to the thiadiazole in but reduce it relative to pyridine derivatives (e.g., ).

Amide Linker Modifications

- The thiophene-3-carboxamido-phenyl group in the target compound creates a branched amide linkage, whereas uses a simpler phenylethyl group. This branching may sterically hinder interactions with certain enzymes or receptors .

Research Findings and Implications

Pharmacological Potential

While direct activity data for the target compound are absent, analogs provide clues:

Biological Activity

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide, also known by its CAS number 1207029-08-0, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 423.5 g/mol. Its structure features a pyrrolidine ring, a fluorophenyl group, and a thiophene-3-carboxamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 1207029-08-0 |

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-fluorophenyl)-5-oxo-N-(2-(thiophene-3-carboxamido)phenyl)pyrrolidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives with a similar scaffold have shown to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are pivotal in overcoming cancer chemoresistance . In vitro tests on various cancer cell lines demonstrated that modifications in the structure can lead to enhanced cytotoxicity against specific cancer types.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Research into related thiophene derivatives revealed that they effectively suppressed COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests that the compound may possess similar mechanisms of action in reducing inflammation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like fluorine enhances the biological activity of compounds in this class. For example, compounds with fluorinated phenyl groups displayed improved antifungal activity due to increased lipophilicity and electron density, facilitating better interaction with biological targets .

Case Study 1: Anticancer Activity Assessment

In a study assessing a series of pyrrolidine derivatives, it was found that modifications at the para position of the phenyl moiety significantly influenced anticancer activity. The fluorinated derivative showed enhanced potency against various cancer cell lines compared to non-fluorinated analogs .

Case Study 2: Inflammatory Response Modulation

Another research effort involved evaluating the anti-inflammatory effects of related compounds in animal models. The results indicated that these compounds significantly reduced paw edema in carrageenan-induced inflammation models, demonstrating their potential as therapeutic agents for inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the molecular structure of this compound, and how do its substituents influence physicochemical properties?

- Answer: The compound features a pyrrolidinone core substituted with a 4-fluorophenyl group at position 1, a ketone at position 5, and a carboxamide at position 3. The carboxamide links to a phenyl ring bearing a thiophene-3-carboxamido group.

- Key structural impacts :

- 4-Fluorophenyl : Enhances lipophilicity and metabolic stability via electron-withdrawing effects .

- Thiophene carboxamide : Introduces π-π stacking potential and hydrogen-bonding interactions, critical for target binding .

- Pyrrolidinone : Confers rigidity, influencing conformational stability and solubility .

- Methodology : Use computational tools (e.g., MarvinSketch) for 3D structure visualization and logP calculations to predict solubility and membrane permeability.

Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?

- Answer : A three-step synthesis is typical:

Pyrrolidinone formation : Cyclization of γ-aminobutyric acid derivatives with 4-fluorobenzaldehyde under acidic conditions (e.g., HCl, 80°C) .

Carboxamide coupling : React the pyrrolidinone intermediate with 2-aminophenyl thiophene-3-carboxamide using EDC/HOBt in DMF at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for >95% purity .

- Optimization : Adjust stoichiometry (1.2:1 ratio of amine to carbonyl) and monitor reaction progress via TLC or LC-MS to minimize side products .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity with kinase or GPCR targets?

- Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., EGFR or Aurora A) or GPCRs (e.g., serotonin receptors). Prioritize poses with hydrogen bonds to thiophene carboxamide and fluorophenyl hydrophobic contacts .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to rank affinity .

- Validation : Cross-reference with experimental IC50 data from kinase inhibition assays (e.g., ADP-Glo™) .

Q. What analytical techniques resolve structural ambiguities, particularly regioisomerism in the thiophene-carboxamide moiety?

- Answer :

- NMR : 2D NOESY or HSQC to confirm regiochemistry (e.g., thiophene C3 vs. C2 substitution) via coupling patterns .

- LC-HRMS : Exact mass analysis (error <2 ppm) to differentiate isomers. Use fragmentation patterns (e.g., loss of CO from carboxamide) for confirmation .

- X-ray crystallography : Resolve crystal structures of co-crystallized compounds with target proteins to confirm binding orientation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across similar pyrrolidinone derivatives?

- Answer :

- Meta-analysis : Compare IC50 values from assays using standardized protocols (e.g., cell-free vs. cell-based systems). For example, fluorophenyl-substituted analogs show variable potency due to differences in membrane permeability .

- SAR studies : Systematically modify substituents (e.g., replace thiophene with furan) and test activity. Use ANOVA to identify statistically significant trends .

- Control experiments : Validate target specificity via CRISPR knockout models or competitive binding assays .

Methodological Challenges

Q. What strategies improve enantiomeric purity during synthesis, given the chiral pyrrolidinone core?

- Answer :

- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts during cyclization to achieve >90% ee .

- Quality control : Monitor enantiopurity via polarimetry or chiral SFC .

Biological Profiling

Q. What in vitro assays are recommended to evaluate this compound’s pharmacokinetic (PK) properties?

- Answer :

- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 minutes .

- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., Vivid® assays) .

- Plasma protein binding : Use equilibrium dialysis (human plasma, 37°C) and quantify free fraction via HPLC .

Tables

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| LogP | Calculated (ChemAxon) | 3.2 ± 0.3 | |

| Aqueous solubility | Shake-flask (pH 7.4) | 12 µM | |

| Thermal stability | DSC/TGA | Decomposition at 220°C | |

| Enantiomeric excess | Chiral HPLC | 98% ee |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.